Chloroethane-d5
Overview
Description
Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane. It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor. The molecular formula for this compound is CD3CD2Cl, and it has a molecular weight of 69.54 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and experimental applications.
Mechanism of Action
Target of Action
Chloroethane-d5, also known as Ethyl chloride-d5, is a chemical compound with the linear formula CD3CD2Cl . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that this compound is a weak alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and leading to cell death.
Biochemical Pathways
It’s known that chloroethane is metabolically oxidized via cytochrome p-450, likely producing acetaldehyde, and conjugated with glutathione (gsh) . These processes are part of the body’s natural detoxification pathways.
Pharmacokinetics
It’s known that chloroethane is eliminated from the body by pulmonary exhalation . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
It’s known that chloroethane is suspected of causing cancer (dermal, inhalation, oral) . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that Chloroethane is an extremely flammable gas and contains gas under pressure; it may explode if heated . It’s also harmful to aquatic life, with long-lasting effects . Therefore, the storage environment of this compound should be carefully controlled to ensure its stability and prevent any potential hazards.
Biochemical Analysis
Biochemical Properties
It is known that Chloroethane-d5 can be involved in various biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that this compound can have potential toxic effects. It is classified as extremely flammable and may explode if heated. It is also suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life .
Molecular Mechanism
It is known that Chloroethane is eliminated from the body by pulmonary exhalation and metabolically by oxidation via cytochrome P-450 (likely producing acetaldehyde) and conjugation with glutathione (GSH)
Temporal Effects in Laboratory Settings
It is known that this compound is a gas and can be packaged on demand
Dosage Effects in Animal Models
It is known that this compound is suspected of causing cancer (Dermal, Inhalation, oral) and is harmful to aquatic life
Metabolic Pathways
It is known that Chloroethane is metabolized by oxidation via cytochrome P-450 and conjugation with glutathione (GSH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroethane-d5 can be synthesized through the reaction of deuterated ethanol (CD3CD2OH) with hydrochloric acid (HCl). The reaction typically occurs under reflux conditions, where the deuterated ethanol is heated with concentrated hydrochloric acid, leading to the formation of this compound and water (H2O) as a byproduct .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic chlorination of deuterated ethane (CD3CD3) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Chloroethane-d5 undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile, such as hydroxide (OH-) or cyanide (CN-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated ethene (CD2=CD2) and hydrogen chloride (HCl).
Oxidation Reactions: this compound can be oxidized to form deuterated acetaldehyde (CD3CDO) and further to deuterated acetic acid (CD3COOH) under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) as a solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Deuterated ethanol (CD3CD2OH) or deuterated acetonitrile (CD3CD2CN).
Elimination: Deuterated ethene (CD2=CD2).
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOH).
Scientific Research Applications
Chloroethane-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) in environmental samples.
Biological Studies: Employed in metabolic studies to trace the pathways of chloroethane metabolism in biological systems.
Medical Research: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of chloroethane and its derivatives.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Chloroethane-d5 is unique due to its deuterium labeling, which distinguishes it from non-deuterated chloroethane. Similar compounds include:
Chloroethane (CH3CH2Cl): The non-deuterated form of chloroethane, commonly used as a local anesthetic and in the production of tetraethyllead.
1,1-Dichloroethane (CH3CHCl2): A related haloalkane used as a solvent and in the production of vinyl chloride.
1,2-Dichloroethane (CH2ClCH2Cl): Another related compound used primarily in the production of polyvinyl chloride (PVC).
This compound’s isotopic labeling makes it particularly valuable in research applications where tracing and quantification of specific pathways and reactions are required.
Biological Activity
Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane, a compound widely used in organic synthesis and as a solvent. This article focuses on the biological activity of this compound, examining its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.
This compound (C2H5Cl) is characterized by the substitution of five hydrogen atoms with deuterium (D), making it useful in studies requiring isotopic labeling. The molecular structure is represented as follows:
This modification affects its physical properties, such as boiling point and solubility, which can influence its biological behavior.
Acute Toxicity
Research has shown that this compound exhibits acute toxicity similar to that of its non-deuterated counterpart. Inhalation studies conducted on F344/N rats and B6C3F1 mice indicated that exposure to high concentrations (up to 19,000 ppm) resulted in mild discomfort, nausea, and disorientation. Notably, chronic exposure led to significant health issues:
- Neoplastic Effects : In long-term studies, female mice exposed to this compound developed a high incidence of uterine carcinomas (43 out of 50) compared to controls (0 out of 49) .
- Survival Rates : Male mice showed reduced survival rates due to urinary tract infections linked to exposure .
Genetic Toxicology
This compound has been evaluated for mutagenic potential using Salmonella typhimurium strains. It demonstrated mutagenicity with and without metabolic activation in certain strains (e.g., TA1535), indicating potential risks for genetic damage .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations and potentially cancerous changes in cells. The following mechanisms have been proposed:
- DNA Interaction : this compound can form adducts with DNA, disrupting normal cellular processes.
- Oxidative Stress : Exposure may induce oxidative stress responses, contributing to cellular damage and inflammation.
Case Study 1: Inhalation Exposure in Laboratory Animals
A study investigated the effects of this compound on F344/N rats over two years. Key findings included:
Parameter | Exposed Group | Control Group |
---|---|---|
Uterine Carcinomas | 43/50 | 0/49 |
Male Survival Rate | Reduced | Normal |
Neoplastic Lesions Observed | Yes | No |
This study highlighted the carcinogenic potential of this compound, particularly in female rodents .
Case Study 2: Mutagenicity Testing
In genetic toxicity assays using Salmonella strains:
Strain | Result with Activation | Result without Activation |
---|---|---|
TA1535 | Positive | Positive |
TA100 | Positive | Negative |
TA98 | Negative | Negative |
These results indicate that this compound has mutagenic properties that warrant further investigation into its safety profile .
Properties
IUPAC Name |
1-chloro-1,1,2,2,2-pentadeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19199-91-8 | |
Record name | Ethane-d5, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19199-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?
A1: this compound undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].
Q2: What is the key difference observed between this compound and iodoethane-d5 in their interactions with the Si(100) surface?
A2: While both this compound and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for this compound to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.